molecular formula C6H10OS B1625963 3-methyldihydro-2H-thiopyran-4(3H)-one CAS No. 38486-22-5

3-methyldihydro-2H-thiopyran-4(3H)-one

Cat. No. B1625963
CAS RN: 38486-22-5
M. Wt: 130.21 g/mol
InChI Key: RYXJDUOHUJITMN-UHFFFAOYSA-N
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Description

3-methyldihydro-2H-thiopyran-4(3H)-one is a heterocyclic organic compound with a molecular formula of C5H8OS. It is also known as 3-methylthio-2,4-dihydropyran-4-one or 3-Methyl-4-thio-2,5-dihydrofuran-2-one. This compound has been the subject of scientific research due to its potential applications in various fields, including pharmaceuticals, agriculture, and perfumery.

Mechanism of Action

The mechanism of action of 3-methyldihydro-2H-thiopyran-4(3H)-one is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes. For example, this compound has been shown to inhibit the growth of Candida albicans by inhibiting the enzyme lanosterol 14-alpha-demethylase. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-methyldihydro-2H-thiopyran-4(3H)-one are diverse and depend on the specific application. In the pharmaceutical industry, this compound has been shown to exhibit antifungal, antibacterial, and antiviral properties. It has also been shown to have potential as a drug delivery system. In the agricultural industry, 3-methyldihydro-2H-thiopyran-4(3H)-one has been shown to exhibit insecticidal and fungicidal properties. It has also been shown to have potential as a plant growth regulator. In the perfumery industry, this compound has been shown to have potential as a fragrance ingredient.

Advantages and Limitations for Lab Experiments

The advantages of using 3-methyldihydro-2H-thiopyran-4(3H)-one in lab experiments include its diverse biological effects, its potential as a drug delivery system, and its potential as a plant growth regulator. However, there are also limitations to using this compound. For example, it may have toxic effects on certain organisms, and its mechanism of action is not fully understood.

Future Directions

There are many future directions for research on 3-methyldihydro-2H-thiopyran-4(3H)-one. One direction is to further investigate its potential as a drug delivery system. Another direction is to study its mechanism of action in more detail. Additionally, further research could be done on its potential as a plant growth regulator and its insecticidal and fungicidal properties. Finally, research could be done on the synthesis of analogs of this compound with improved biological activity.

Scientific Research Applications

3-methyldihydro-2H-thiopyran-4(3H)-one has been the subject of scientific research due to its potential applications in various fields. In the pharmaceutical industry, this compound has been studied for its antifungal, antibacterial, and antiviral properties. It has also been investigated for its potential as a drug delivery system. In the agricultural industry, 3-methyldihydro-2H-thiopyran-4(3H)-one has been studied for its potential as a plant growth regulator. It has also been investigated for its insecticidal and fungicidal properties. In the perfumery industry, this compound has been studied for its potential as a fragrance ingredient.

properties

IUPAC Name

3-methylthian-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10OS/c1-5-4-8-3-2-6(5)7/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYXJDUOHUJITMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CSCCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517599
Record name 3-Methylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyldihydro-2H-thiopyran-4(3H)-one

CAS RN

38486-22-5
Record name 3-Methylthian-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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